molecular formula C23H21BrN2O3 B11558814 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide

Cat. No.: B11558814
M. Wt: 453.3 g/mol
InChI Key: DRUBLKDISLRVEW-MFKUBSTISA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-bromophenyl)methylidene]propanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a phenoxy group, and a bromophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-bromophenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzyloxyphenol intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Formation of the phenoxypropanehydrazide intermediate: The benzyloxyphenol is then reacted with 3-chloropropionyl chloride in the presence of a base to form 2-[4-(benzyloxy)phenoxy]propanehydrazide.

    Formation of the final compound: The phenoxypropanehydrazide intermediate is then reacted with 2-bromobenzaldehyde in the presence of a base to form 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-bromophenyl)methylidene]propanehydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-bromophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The bromophenyl group can be reduced to form a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Amino or hydroxyl derivatives.

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-bromophenyl)methylidene]propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-bromophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzyloxy and phenoxy groups may interact with enzymes or receptors, leading to changes in cellular processes. The bromophenyl group may also play a role in the compound’s biological activity by interacting with specific proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]propanehydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-[(4-fluorobenzyl)oxy]-1-naphthyl)methylidene]acetohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-bromophenyl)methylidene]propanehydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H21BrN2O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C23H21BrN2O3/c1-17(23(27)26-25-15-19-9-5-6-10-22(19)24)29-21-13-11-20(12-14-21)28-16-18-7-3-2-4-8-18/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+

InChI Key

DRUBLKDISLRVEW-MFKUBSTISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1Br)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1Br)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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